

An In-depth Technical Guide to the Synthesis of Biotin-PEG4-Picolyl Azide

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Compound of Interest

Compound Name: *Biotin-PEG4-Picolyl azide*

Cat. No.: *B1192317*

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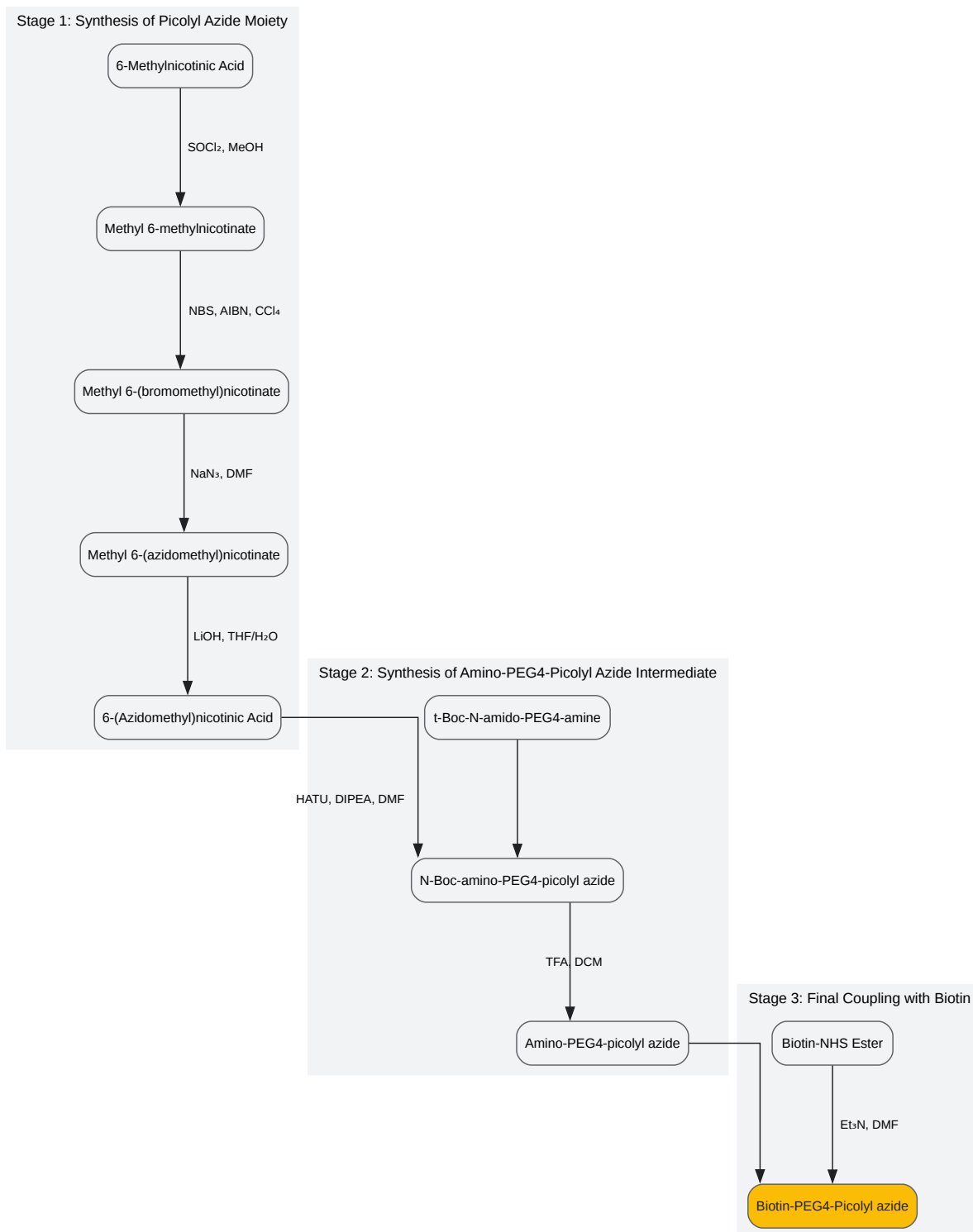
For Researchers, Scientists, and Drug Development Professionals

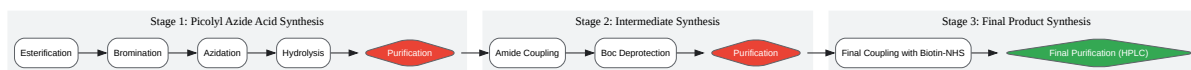
This guide provides a comprehensive overview of the synthesis of **Biotin-PEG4-Picolyl azide**, a crucial reagent in bioconjugation and drug development. The inclusion of a picolyl azide moiety offers significant advantages for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The picolyl group's ability to chelate copper ions accelerates the reaction, allowing for lower catalyst concentrations and enhanced biocompatibility, making it an ideal tool for labeling and modifying sensitive biological molecules.

This document outlines a logical and efficient multi-step synthesis pathway, complete with detailed experimental protocols and compiled quantitative data. The synthesis is conceptually divided into two main stages: the preparation of the key intermediate, N-Boc-amino-PEG4-picolyl azide, and its subsequent deprotection and coupling with an activated biotin derivative.

Overall Synthesis Pathway

The synthesis of **Biotin-PEG4-Picolyl azide** is accomplished through a convergent pathway, beginning with the synthesis of the picolyl azide functional group, followed by its attachment to a PEGylated linker, and culminating in the conjugation with biotin.





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